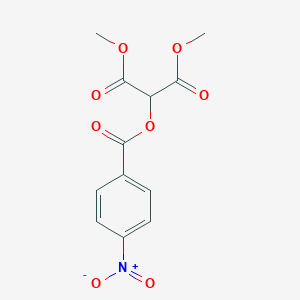
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine, also known as BTA-1, is a heterocyclic compound with potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine involves its interaction with ion channels in the brain, specifically voltage-gated potassium channels. N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to bind to a specific site on these channels, leading to a reduction in their activity and an increase in neuronal excitability.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been found to have a number of biochemical and physiological effects. In addition to its activity on ion channels, N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This suggests that N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine may have potential applications in the treatment of neurological disorders and other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine is its relatively low potency, which may require the use of higher concentrations in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine. One area of interest is the development of more potent analogs of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine that could be used in lower concentrations. Another potential direction is the investigation of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine's activity on other ion channels and receptors in the brain. Finally, N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine could be used in combination with other compounds to investigate their interactions and potential synergistic effects.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine a valuable tool for investigating the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H9N3OS |
|---|---|
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H9N3OS/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17) |
InChI-Schlüssel |
LOEDWVLWOJXEGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)
![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)


![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)